4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a heterocyclic compound characterized by a pyrazole ring attached to a benzoic acid moiety. Its molecular formula is and it has a molecular weight of approximately 245.28 g/mol. The compound features significant structural elements that contribute to its chemical reactivity and biological activity, including an amino group and a benzoic acid functional group, which enhance its potential as a pharmacological agent .
These reactions are significant for synthesizing derivatives with enhanced properties or specific functionalities .
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride exhibits notable biological activities:
The synthesis of 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride typically involves:
This compound has several applications across various fields:
Studies on interaction mechanisms reveal that 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride interacts primarily with metal ions like copper (II). These interactions occur through coordination involving nitrogen atoms from the pyrazole ring and amino groups, which can significantly influence catalytic activities and biochemical pathways .
Several compounds share structural similarities with 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride. Here are a few notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | 1431963-49-3 | Similar pyrazole structure; potential for different biological activity. |
| 2-[4-(Amino)-3,5-dimethylpyrazolyl]benzoic acid | 1338495-11-6 | Different position of the amino group; variations in reactivity. |
| 4-(4-Amino-5-methyl-1H-pyrazol-1-yl)benzoic acid | 956200-57-0 | Variation in methyl substitution; may exhibit unique pharmacological properties. |
The uniqueness of 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride lies in its specific arrangement of functional groups and its dual role as both a potential enzyme inhibitor and antimicrobial agent. This combination may provide advantages in therapeutic applications compared to other similar compounds .
The compound is a hydrochloride salt of a pyrazole-benzoic acid hybrid, with the molecular formula C₁₃H₁₆ClN₃O₂ and a molecular weight of 281.74 g/mol. Its IUPAC name, 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, reflects the integration of a 4-amino-3,5-dimethylpyrazole moiety linked via a methylene group to the para position of a benzoic acid ring, with a hydrochloric acid counterion. The SMILES notation CC1=NN(C(C)=C1N)CC2=CC=C(C(O)=O)C=C2.Cl provides a precise two-dimensional representation of its structure.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1431966-40-3 (hydrochloride) | |
| 1171331-23-9 (free base) | ||
| Molecular Formula | C₁₃H₁₆ClN₃O₂ | |
| Molecular Weight | 281.74 g/mol | |
| LogP (Partition Coefficient) | 1.0 | |
| Hydrogen Bond Donors | 2 |